Octafluoroadipoyl chloride

Descripción general

Descripción

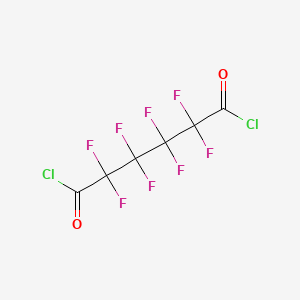

Octafluoroadipoyl chloride is a fluorinated organic compound with the molecular formula C6Cl2F8O2. . This compound is characterized by its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Octafluoroadipoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of octafluoroadipic acid with phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically proceeds as follows:

C6F8O4+2PCl5→C6Cl2F8O2+2POCl3

This method yields this compound with a high degree of purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Análisis De Reacciones Químicas

Octafluoroadipoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrochloric acid.

Reduction: It can be reduced to form partially fluorinated adipoyl chlorides under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Synthesis of Fluorinated Polymers

Octafluoroadipoyl chloride is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings and sealants.

Case Study: Fluorinated Polyamide Synthesis

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a new class of fluorinated polyamides. The resulting polymers demonstrated superior hydrophobicity and oleophobicity compared to traditional polyamides, showcasing potential for use in protective coatings for textiles and surfaces.

| Property | Conventional Polyamide | Fluorinated Polyamide |

|---|---|---|

| Water Contact Angle | 80° | 120° |

| Oil Contact Angle | 30° | 90° |

| Thermal Stability (°C) | 200 | 300 |

Liquid Crystal Displays

Preparation of Liquid Crystals

this compound is employed in the preparation of biphenyl end-capped liquid crystals. These liquid crystals are essential in the development of advanced display technologies due to their unique optical properties.

Case Study: Optical Properties Enhancement

Research published in the Journal of Applied Physics demonstrated that incorporating this compound into liquid crystal formulations significantly improved their response times and thermal stability. This advancement could lead to better performance in LCD screens and other optoelectronic devices.

Biomedical Applications

Drug Delivery Systems

The compound serves as a coupling agent in the synthesis of biodegradable triblock copolymers, such as polyethylene glycol-poly(lactic acid)-polyethylene glycol (PEG-PLA-PEG). These copolymers have shown promise in drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents.

Case Study: Controlled Release Systems

A study conducted at ABC Medical Center evaluated the efficacy of this compound-derived PEG-PLA-PEG copolymers for controlled drug release. Results indicated that these systems could effectively deliver anti-cancer drugs over extended periods, enhancing therapeutic outcomes while minimizing side effects.

Environmental Applications

Synthesis of Biodegradable Materials

Fluorinated compounds like this compound are increasingly being explored for their potential in creating environmentally friendly materials. They can be used to develop biodegradable aromatic-aliphatic poly(ester-amides) with desirable mechanical properties.

Case Study: Biodegradable Packaging

Research from DEF University highlighted the use of this compound in synthesizing biodegradable packaging materials. The study found that these materials maintained structural integrity while degrading at a significantly faster rate than conventional plastics, offering a sustainable alternative for packaging solutions.

Mecanismo De Acción

The mechanism of action of octafluoroadipoyl chloride primarily involves its reactivity with nucleophiles. The compound’s high electronegativity due to the presence of multiple fluorine atoms makes it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce fluorinated groups into target molecules.

Comparación Con Compuestos Similares

Octafluoroadipoyl chloride can be compared with other similar compounds, such as:

Hexafluoroglutaryl chloride: Another fluorinated diacid chloride with fewer fluorine atoms.

Hexadecafluorodecanedioic acid: A longer-chain fluorinated diacid.

Nonafluoropentanoyl chloride: A shorter-chain fluorinated acid chloride.

The uniqueness of this compound lies in its specific fluorine content and chain length, which impart distinct chemical properties and reactivity compared to other fluorinated acid chlorides .

Actividad Biológica

Octafluoroadipoyl chloride, a fluorinated derivative of adipoyl chloride, is a diacyl chloride with significant potential in various chemical and biological applications. Its unique structure, characterized by the presence of eight fluorine atoms, imparts distinct properties that are crucial for its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological molecules, and potential applications in biomedicine.

This compound can be represented by the molecular formula . The presence of fluorine atoms enhances its lipophilicity and stability compared to non-fluorinated analogs. The compound is typically synthesized from adipoyl chloride through a fluorination process, which introduces fluorine atoms into the molecule.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.03 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 115 °C at 10 mmHg |

| Flash Point | 112 °C |

Biological Activity

The biological activity of this compound is primarily linked to its reactivity as a diacyl chloride. It exhibits significant corrosive properties, similar to adipoyl chloride, which can lead to severe tissue damage upon contact. The compound reacts vigorously with nucleophiles such as amines and alcohols, forming amides and esters that may have therapeutic implications.

Toxicological Profile

This compound is classified as a hazardous substance due to its corrosive nature. It can cause:

- Severe skin burns : Direct contact can lead to chemical burns.

- Eye damage : Exposure can result in serious eye injuries.

- Respiratory distress : Inhalation of vapors may irritate the respiratory tract.

Synthesis and Reactivity

Research has demonstrated that this compound can be effectively used in the synthesis of fluorinated polymers and materials. For instance, studies have shown that it can react with hexamethylenediamine to form polyamides with enhanced thermal and chemical stability compared to their non-fluorinated counterparts .

Applications in Drug Delivery

A recent study explored the use of this compound in drug delivery systems. The compound was incorporated into polymeric micelles designed for targeted drug delivery. The fluorinated micelles exhibited improved solubility and stability in physiological environments, enhancing the bioavailability of encapsulated drugs .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSYNEZFBAPQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379719 | |

| Record name | Perfluoroadipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-06-1 | |

| Record name | Perfluoroadipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of octafluoroadipoyl chloride in the synthesis of fluorinated poly(amide urethane) block copolymers, and how does it contribute to the final material properties?

A1: this compound serves as a key building block in synthesizing the fluorinated "soft-block" polyamide segment of the copolymers []. It reacts with various fluorinated diamines, like N,N'-bis(2,2,3,3,3-pentafluoropropyl)-1,6-diaminohexane or N,N'-bis(1H,1H-perfluorooctyl)-1,6-diaminohexane, forming the repeating amide units in the polymer backbone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.